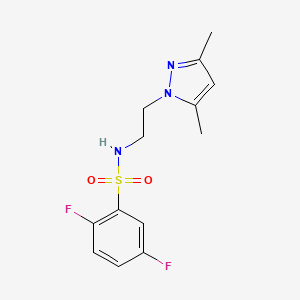
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, pyrazole derivatives can be synthesized through the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Aplicaciones Científicas De Investigación
Synthesis and Characterization for Medicinal Applications
A study by Küçükgüzel et al. (2013) elaborated on the synthesis and characterization of celecoxib derivatives, including compounds related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The derivatives demonstrated significant biological activities, highlighting their therapeutic potential without causing notable tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, thus suggesting their development into therapeutic agents (Küçükgüzel et al., 2013).
Electrochemical Applications
Ertem et al. (2017) reported on the electrochemical characterization and synthesis of new metallophthalocyanines containing 4-aminoantipyrine moieties on peripheral positions, showcasing a novel application of sulfonamide derivatives in the development of electrochemical sensors or catalytic agents. These complexes displayed unique redox behaviors, indicating their utility in electrochemical applications and as potential materials for the development of new types of sensors or catalysts (Ertem et al., 2017).
Antimicrobial and Antifungal Activities
Research by Hassan (2013) introduced a series of 2-pyrazoline derivatives synthesized from α,β-unsaturated ketones, bearing benzenesulfonamide moieties. These derivatives were evaluated for their antibacterial and antifungal activities, providing insight into the potential of sulfonamide derivatives in combating microbial infections. The study underscores the significance of sulfonamide derivatives in the development of new antimicrobial agents (Hassan, 2013).
Photocatalytic Applications
Castellanos et al. (2012) investigated bis(3,5-dimethylpyrazol-1-yl)acetate bound to titania and complexed to molybdenum dioxido as a bidentate N,N′-ligand. This study demonstrated the photocatalytic potential of sulfonamide derivatives in arylalkane oxidation by O2 under visible light, suggesting their application in environmental remediation and green chemistry (Castellanos et al., 2012).
Anticancer Properties
A novel compound synthesized by Zhang and Shi-jie (2010), featuring a sulfonamide group, exhibited unexpected anticancer properties. This highlights the ongoing research into sulfonamide derivatives for potential therapeutic applications in cancer treatment, indicating the diverse applicability of these compounds in medicinal chemistry (Zhang & Shi-jie, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O2S/c1-9-7-10(2)18(17-9)6-5-16-21(19,20)13-8-11(14)3-4-12(13)15/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUNGWUQQVHYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852381.png)
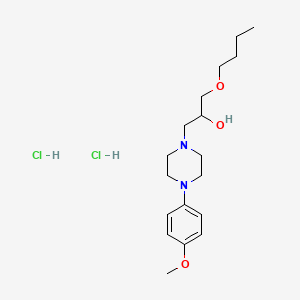
![N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852385.png)
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2852386.png)
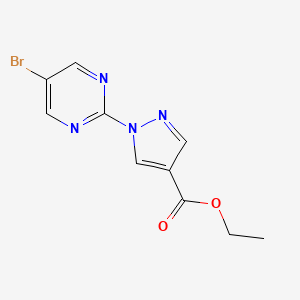
![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2852388.png)
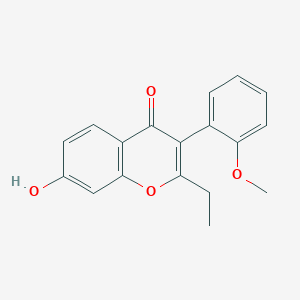
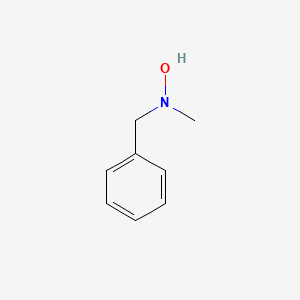
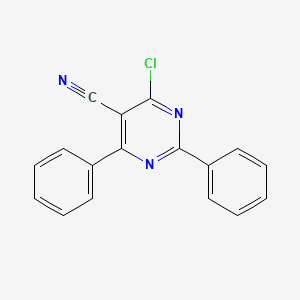
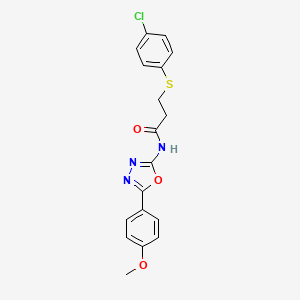
![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)
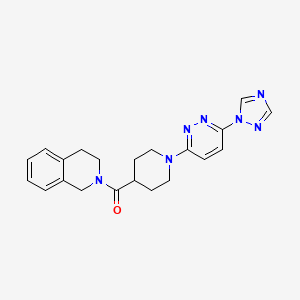
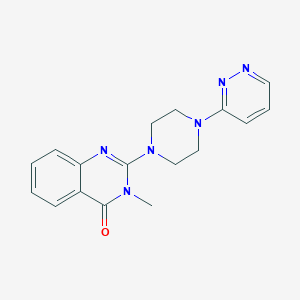
![Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852399.png)